molecular formula C13H19BrN2O2 B12929824 Imidazolidine, 2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethyl- CAS No. 623946-20-3

Imidazolidine, 2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethyl-

Cat. No.: B12929824
CAS No.: 623946-20-3
M. Wt: 315.21 g/mol
InChI Key: ZLRXDBVMARDABB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is an organic compound that features a bromophenyl group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol typically involves the reaction of 4-bromobenzaldehyde with 2,2,4,4-tetramethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different imidazolidine derivatives with altered functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.

Major Products Formed

    Oxidation: Imidazolidine derivatives with additional oxygen-containing functional groups.

    Reduction: Imidazolidine derivatives with reduced functional groups.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-dione
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-dithione

Uniqueness

2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is unique due to its specific combination of a bromophenyl group and an imidazolidine ring with hydroxyl groups. This structure imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.

Properties

CAS No.

623946-20-3

Molecular Formula

C13H19BrN2O2

Molecular Weight

315.21 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine

InChI

InChI=1S/C13H19BrN2O2/c1-12(2)13(3,4)16(18)11(15(12)17)9-5-7-10(14)8-6-9/h5-8,11,17-18H,1-4H3

InChI Key

ZLRXDBVMARDABB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(N1O)C2=CC=C(C=C2)Br)O)(C)C)C

Origin of Product

United States

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